molecular formula C15H20N6O3 B2356667 N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-propyloxalamide CAS No. 1013988-15-2

N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-propyloxalamide

Cat. No.: B2356667
CAS No.: 1013988-15-2
M. Wt: 332.364
InChI Key: YRULFVOUPGHADU-UHFFFAOYSA-N
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Description

N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C15H20N6O3 and its molecular weight is 332.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of pyrazole derivatives, revealing their antitumor, antifungal, and antibacterial pharmacophore sites through X-Ray crystal study and bioactivities evaluation. The armed pyrazoles demonstrated biological activity against breast cancer and microbes, highlighting their potential as pharmacological agents (Titi et al., 2020).

Biological Evaluation

  • Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibited cytotoxicity against HCT-116 and MCF-7 cell lines, indicating their potential as therapeutic agents for cancer treatment (Rahmouni et al., 2016).

Anticancer Activity

  • The design and discovery of a selective brain penetrant PDE9A inhibitor, PF-04447943, highlighted its potential for treating cognitive disorders. This compound exhibited procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model, suggesting its application in cognitive impairment associated with neurodegenerative diseases (Verhoest et al., 2012).

Antiviral and Antitumor Properties

  • The synthesis and characterization of celecoxib derivatives were investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds displayed promising activities against various diseases, highlighting the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in medicinal chemistry (Küçükgüzel et al., 2013).

Drug Discovery and Development

  • The discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1) for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases showcased the development of a novel scaffold of 3-aminopyrazolo[3,4-d]pyrimidinones. This investigation emphasized the importance of structure-activity relationships in the design of therapeutic agents (Li et al., 2016).

Properties

IUPAC Name

N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-propyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-4-6-16-13(23)14(24)18-11-7-9(3)20-21(11)15-17-10(5-2)8-12(22)19-15/h7-8H,4-6H2,1-3H3,(H,16,23)(H,18,24)(H,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRULFVOUPGHADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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